molecular formula C8H10FNO B182181 3-(Dimethylamino)-4-fluorophenol CAS No. 198139-37-6

3-(Dimethylamino)-4-fluorophenol

Cat. No. B182181
Key on ui cas rn: 198139-37-6
M. Wt: 155.17 g/mol
InChI Key: RPLUYEBGVPTTDL-UHFFFAOYSA-N
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Patent
US06162931

Procedure details

The methyl ether of Example 21 is treated with boron tribromide using general method E to give Compound 22.
Name
methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[F:11].B(Br)(Br)Br>>[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[F:11]

Inputs

Step One
Name
methyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C(C=CC(=C1)OC)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(C=CC1F)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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